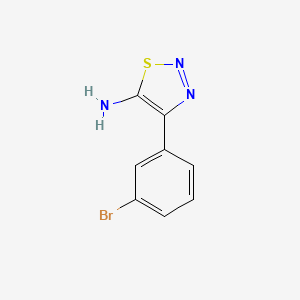
4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others. It also includes studying the compound’s stability, reactivity, and other chemical properties .Wissenschaftliche Forschungsanwendungen
Noncovalent Interactions and Molecular Architecture
Research on derivatives of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine has focused on understanding the nature of noncovalent interactions in molecular structures. For instance, a study on adamantane-1,3,4-thiadiazole hybrid derivatives, closely related to this compound, revealed that halogen substitutions (like Br) influence the orientation of the amino group and contribute to the stability of the crystal structures through intra- and intermolecular interactions. These findings, derived from crystallographic and quantum theory analysis, highlight the compound's potential in designing materials with specific molecular architectures (El-Emam et al., 2020).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition capabilities. Quantum chemical parameters and molecular dynamics simulations were used to predict the corrosion inhibition performances of thiadiazole derivatives on iron surfaces. The theoretical data obtained were in good agreement with experimental results, indicating the potential of these compounds as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial and Anticancer Properties
The structural motif of this compound has been incorporated into various compounds to assess their biological activities. For example, Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Additionally, some derivatives exhibited cytotoxicity against cancer cell lines, highlighting their potential as chemotherapeutic agents (Gür et al., 2020).
Molecular Cocrystals and Supramolecular Chemistry
The ability of this compound to form molecular cocrystals has been explored. Studies on its cocrystals with carboxylic acids have provided insights into hydrogen bonding and supramolecular constructs in crystal engineering. These investigations offer perspectives on designing materials with tailored properties for specific applications (Smith & Lynch, 2013).
Electroluminescence and Semiconductor Applications
Research into derivatives of this compound has extended to the field of electroluminescence. Star-shaped single-polymer systems incorporating thiadiazole units have been developed, showing potential for applications in organic electronics and optoelectronics due to their unique photophysical properties (Liu et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity . By binding to these receptors, it prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis.
Biochemical Pathways
By inhibiting the Proto-oncogene tyrosine-protein kinase Src and EGFR, it can disrupt the signaling pathways that promote cell proliferation and survival .
Pharmacokinetics
It is generally understood that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The inhibition of the Proto-oncogene tyrosine-protein kinase Src and EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor growth in cancerous cells.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLBCGONITXFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(SN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)
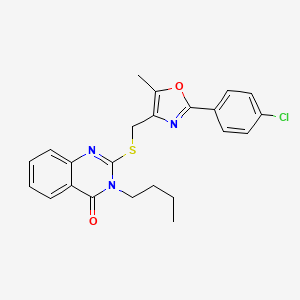
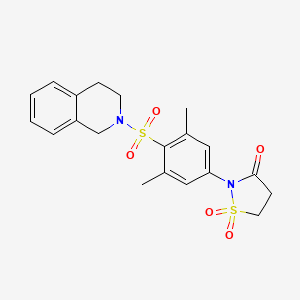
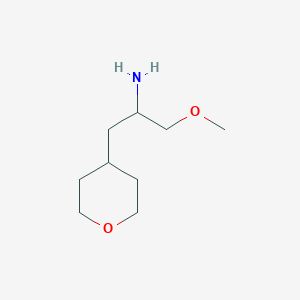
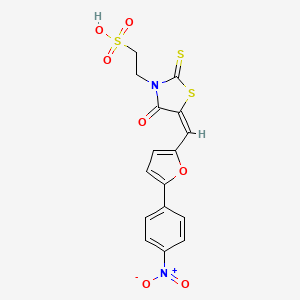
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)
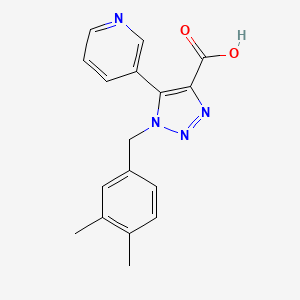
![N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2973361.png)
![4-amino-6-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2973362.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)
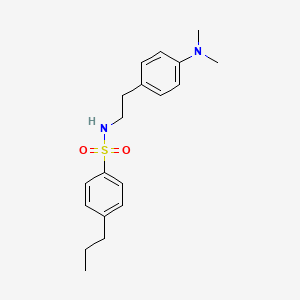
![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)
